molecular formula C22H22ClNO3 B11406832 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11406832
M. Wt: 383.9 g/mol
InChI Key: TZTJDTKGMAJGLY-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that features a combination of chlorinated phenoxy, furan, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol.

    Ether Formation: The chlorinated phenol is then reacted with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid.

    Amide Formation: The final step involves the reaction of the phenoxyacetic acid with furan-2-ylmethylamine and 4-methylbenzylamine under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy and furan groups may interact with enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)propanoic acid: Similar phenoxy structure but different functional groups.

    4-Chloro-2-methoxyphenol: Shares the chlorinated phenol structure.

    (4-Chloro-2-methylphenoxy)acetic acid sodium salt: Similar phenoxy structure with a sodium salt form.

Uniqueness

2-(4-Chloro-2-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]acetamide is unique due to its combination of phenoxy, furan, and acetamide groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C22H22ClNO3/c1-16-5-7-18(8-6-16)13-24(14-20-4-3-11-26-20)22(25)15-27-21-10-9-19(23)12-17(21)2/h3-12H,13-15H2,1-2H3

InChI Key

TZTJDTKGMAJGLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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